molecular formula C9H6Cl2N2O B13684927 1,4-Dichloro-6-methoxyphthalazine

1,4-Dichloro-6-methoxyphthalazine

Cat. No.: B13684927
M. Wt: 229.06 g/mol
InChI Key: HNRXZGZEHCNVBJ-UHFFFAOYSA-N
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Description

1,4-Dichloro-6-methoxyphthalazine: is an organic compound with the molecular formula C9H6Cl2N2O It belongs to the class of phthalazines, which are heterocyclic compounds containing a benzene ring fused to a diazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dichloro-6-methoxyphthalazine can be synthesized through a multi-step process involving the chlorination and methoxylation of phthalazine derivatives. One common method involves the reaction of 1,4-dichlorophthalazine with methanol in the presence of a base, such as sodium methoxide, under reflux conditions. The reaction typically proceeds as follows:

    Chlorination: Phthalazine is chlorinated using thionyl chloride or phosphorus pentachloride to yield 1,4-dichlorophthalazine.

    Methoxylation: The 1,4-dichlorophthalazine is then reacted with methanol in the presence of sodium methoxide to introduce the methoxy group at the 6-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichloro-6-methoxyphthalazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 1 and 4 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

  • Substitution reactions yield various substituted phthalazines.
  • Oxidation reactions produce quinones.
  • Reduction reactions result in dihydro derivatives.

Scientific Research Applications

Chemistry: 1,4-Dichloro-6-methoxyphthalazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various substituted phthalazines, which are of interest in medicinal chemistry.

Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential as therapeutic agents. These derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: The compound is used in the development of advanced materials, such as polymers and dyes. Its unique chemical structure allows for the modification of material properties, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1,4-dichloro-6-methoxyphthalazine and its derivatives involves interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

    1,4-Dichloro-6,7-dimethoxyphthalazine: Similar in structure but with an additional methoxy group at the 7-position.

    1,4-Dichlorophthalazine: Lacks the methoxy group, making it less versatile in certain applications.

    6-Methoxyphthalazine: Lacks the chlorine atoms, resulting in different reactivity and applications.

Uniqueness: 1,4-Dichloro-6-methoxyphthalazine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties. The chlorine atoms make it a good candidate for substitution reactions, while the methoxy group enhances its solubility and reactivity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

1,4-dichloro-6-methoxyphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-14-5-2-3-6-7(4-5)9(11)13-12-8(6)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRXZGZEHCNVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NN=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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